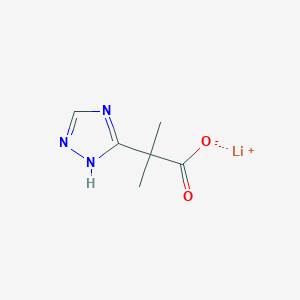

![molecular formula C9H12N4 B2497264 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine CAS No. 610276-38-5](/img/structure/B2497264.png)

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

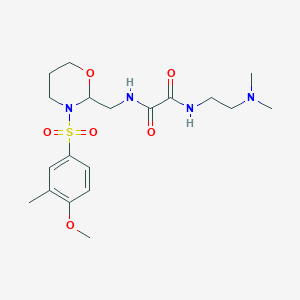

“3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cell lines in vitro .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized . The synthesis involved a series of reactions, including aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound reacts with various substances under certain conditions. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimalarial Agents

A series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been synthesized and evaluated for their antimalarial activity . Some of these compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic activity . For example, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These compounds have also been found to have anti-platelet aggregation properties , which could be useful in the treatment of conditions such as heart disease and stroke.

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal activity , which could be useful in the treatment of various fungal infections.

Antitubercular Activity

These compounds have also been found to have antitubercular activity , which could be useful in the treatment of tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties , which could be useful in the treatment of conditions such as epilepsy.

Drug Discovery Programs

Due to their wide range of biological activities, these compounds are important in drug discovery programs . They serve as a starting point for the development of new drugs with various therapeutic applications.

Wirkmechanismus

Target of Action

Similar compounds with a triazole moiety have been reported to interact with a variety of enzymes and receptors .

Mode of Action

Compounds with a similar structure have been shown to form hydrogen bonds with different targets, leading to various pharmacological effects .

Biochemical Pathways

Similar compounds have been reported to exhibit a broad spectrum of antibacterial activity .

Pharmacokinetics

It is known that the presence of a triazole moiety in similar compounds can improve their pharmacokinetics .

Result of Action

Similar compounds have been reported to exhibit cytotoxicity at certain concentrations .

Action Environment

It is known that similar compounds are thermally stable and insensitive to redox, hydrolysis, and enzymatic hydrolase .

Zukünftige Richtungen

Triazole compounds have been widely studied for their high selectivity and specificity, making them less toxic and with fewer side effects . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridin-3-yl)propan-1-amine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLABOPWJFIVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)